molecular formula C9H9NO3 B15330883 5-Nitroisochroman

5-Nitroisochroman

Cat. No.: B15330883
M. Wt: 179.17 g/mol
InChI Key: IOAWMDBMHTVKKU-UHFFFAOYSA-N
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Description

5-Nitroisochroman is a bicyclic organic compound comprising a benzene ring fused to a dihydrofuran ring (isochroman backbone) with a nitro (-NO₂) substituent at the 5-position.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-nitro-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H9NO3/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2

InChI Key

IOAWMDBMHTVKKU-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisochroman typically involves the nitration of isochroman. One common method is the electrophilic nitration of isochroman using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalytic systems and green chemistry approaches can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisochroman undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 5-Aminoisochroman.

    Substitution: Various substituted isochroman derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: 5-Nitroisochroman is used in the synthesis of materials with specific optical and electronic properties, making it valuable in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-Nitroisochroman and its derivatives often involves interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the generation of reactive oxygen species (ROS) and the modulation of signaling pathways, contributing to the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following nitro-substituted heterocycles share structural or functional similarities with 5-nitroisochroman:

5-Nitroisoquinoline (C₉H₆N₂O₂)
  • Structure : A benzene fused to a pyridine ring with a nitro group at the 5-position.
  • Key Properties :
    • Molecular weight: 174.15 g/mol
    • Melting point: 106–110°C
    • CAS RN: 607-32-9 .
  • Applications : Used as a precursor in amidation reactions (e.g., SNH amidation) to synthesize bioactive molecules .
5-Nitroindole (C₈H₆N₂O₂)
  • Structure : A benzene fused to a pyrrole ring with a nitro group at the 5-position.
  • Key Properties :
    • Derivatives include 5-nitroindole-2-carboxylic acid and 5-nitroindole-3-carboxylic acid, which are intermediates in drug synthesis .
  • Applications : Explored in medicinal chemistry for antimicrobial and anticancer agents due to nitro group redox activity .
6-Methylamino-5-Nitroisocytosine (C₅H₇N₅O₃)
  • Structure: A pyrimidine derivative with nitro and methylamino substituents.
  • Key Properties :
    • Molecular weight: 185.14 g/mol
    • SMILES: O=C1C(N+=O)=C(N=C(N)N1)NC .
  • Applications: Potential use in nucleoside analogs and antiviral research .

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound* C₉H₉NO₃ 179.17 (hypothetical) N/A Hypothetical: Drug intermediates, agrochemicals
5-Nitroisoquinoline C₉H₆N₂O₂ 174.15 106–110 Amidation reactions, medicinal chemistry
5-Nitroindole C₈H₆N₂O₂ 162.14 N/A Antimicrobial agents, synthetic intermediates
6-Methylamino-5-nitroisocytosine C₅H₇N₅O₃ 185.14 N/A Nucleoside analogs, antiviral research
Key Differences :

Ring Systems: this compound: Benzene fused to dihydrofuran (oxygen-containing ring). 5-Nitroisoquinoline: Benzene fused to pyridine (nitrogen-containing ring), enhancing basicity and coordination chemistry . 5-Nitroindole: Benzene fused to pyrrole, enabling π-π stacking in drug design .

Reactivity: The nitro group in 5-nitroisoquinoline participates in SNH amidation, forming amide derivatives critical for bioactive molecule synthesis . In contrast, 5-nitroindole derivatives undergo nitro reduction to amine intermediates, pivotal in prodrug activation .

Thermal Stability: 5-Nitroisoquinoline exhibits a defined melting point (106–110°C), suggesting moderate stability , while nitroindoles are typically liquid or low-melting solids.

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